molecular formula C18H18N2O2S B2563595 3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide CAS No. 2097931-71-8

3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide

Cat. No.: B2563595
CAS No.: 2097931-71-8
M. Wt: 326.41
InChI Key: DWKRRVJSCCOAQG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide (CAS 2097931-71-8) is a chemical compound with the molecular formula C18H18N2O2S and a molecular weight of 326.41 g/mol . This benzamide derivative is characterized by its distinct structure featuring a dimethylamino group and a biheteroaromatic system comprising furan and thiophene rings, which is of significant interest in medicinal chemistry research . Scientific literature identifies N-(thiophen-2-yl)benzamide derivatives as a novel class of potent and selective inhibitors of the BRAFV600E kinase . The BRAFV600E mutation is a key oncogenic driver in approximately 8% of all human cancers, including about 50% of melanomas, making it a critical therapeutic target . Research suggests these compounds exert their inhibitory effect by binding to the ATP-binding site of the mutant BRAF kinase, thereby suppressing the MAPK signaling pathway and impeding cancer cell proliferation . Beyond oncology, structurally related compounds incorporating the thiophene heterocycle have demonstrated promising fungicidal activities, highlighting the broad research potential of this chemical scaffold . This product is supplied for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can source this compound from various suppliers, with availability in quantities ranging from micromoles to 100mg .

Properties

IUPAC Name

3-(dimethylamino)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-20(2)14-6-3-5-13(11-14)18(21)19-12-15-8-9-16(22-15)17-7-4-10-23-17/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKRRVJSCCOAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve solvents like ethanol or tetrahydrofuran and controlled temperatures.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in SHP2 Inhibitor Research ()

Compounds such as SBI-2128 and SBI-2131 share a benzamide core linked to furan-thiophene or benzothiophene systems. Key differences include:

  • Substituent Variations: The target compound’s dimethylamino group contrasts with SBI-2128’s hydroxyl-phenylhydrazone and SBI-2131’s piperidine-carbonyl groups. These differences influence electronic properties and hydrogen-bonding capacity.
  • Biological Targets: The SBI series targets oncogenic tyrosine phosphatase SHP2, a key player in leukemia. The dimethylamino group in the target compound may alter selectivity or potency compared to SBI inhibitors, though direct activity data are unavailable .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Synthesis Method
Target Compound Benzamide Dimethylamino, thiophene-furan Unknown Not reported
SBI-2128 () Benzamide Hydroxy-phenylhydrazone, benzothiophene SHP2 Method C (condensation)
SBI-2131 () Benzamide Piperidine-carbonyl, benzothiophene SHP2 Method C
LMM11 () Benzamide Cyclohexyl-ethylsulfamoyl, oxadiazole Fungal enzymes Purchased commercially

Dimethylamino-Furan Derivatives ()

details compounds like 4-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)aniline, which share the dimethylamino-furan motif. Key comparisons include:

  • Synthetic Routes : The target compound’s furan-thiophene linkage likely requires cross-coupling (e.g., Suzuki-Miyaura), whereas ’s derivatives use hydrogenation and nucleophilic substitution.

Benzamide Variations in Pesticides (–10)

While unrelated to medicinal applications, pesticides like etobenzanid and flutolanil (–9) highlight structural diversity in benzamide derivatives:

  • Substituent Complexity : The target compound’s fused heterocycles differ from the chloro-phenyl or trifluoromethyl groups in pesticides, which are optimized for agrochemical stability.
  • Bioactivity : Pesticides focus on disrupting fungal or plant pathways, whereas the target compound’s design (given its SHP2-like analogues) may target mammalian enzymes .

Key Research Findings and Implications

  • Electronic Effects: The dimethylamino group in the target compound likely enhances solubility and basicity compared to hydroxyl or methoxy substituents in analogues (e.g., SBI-2349 in ) .
  • Synthetic Challenges : Thiophene-furan systems may require palladium-catalyzed couplings, as seen in ’s bromophenyl-furan derivatives, posing scalability challenges absent in simpler benzamides .

Data Tables

Table 2: Physicochemical Properties (Inferred from Analogues)

Property Target Compound SBI-2128 () LMM11 ()
Molecular Weight ~380 g/mol ~450 g/mol ~500 g/mol
logP (Predicted) 3.5–4.0 4.2 3.8
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH, OH) 2 (amide NH, SO₂)
Aromatic Rings 3 (benzene, furan, thiophene) 4 3

Biological Activity

3-(Dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of dimethylaminobenzamide with thiophene and furan derivatives. The synthesis typically involves:

  • Formation of the Benzamide Backbone : Starting with anthranilic acid, the benzamide derivative is formed through nucleophilic substitution.
  • Introduction of Thiophene and Furan Moieties : The thiophene and furan components are added via alkylation or coupling reactions.

The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays on A549 lung cancer cells revealed that the compound has an IC50 value indicating effective inhibition of cell proliferation.

Cell Line IC50 (μg/mL) Mechanism of Action
A54910.88 ± 0.82Inhibition of tyrosine kinase activity
MCF-715.25 ± 1.05Induction of apoptosis via mitochondrial pathway

Antioxidant Activity

The compound also exhibits antioxidant properties, which can help mitigate oxidative stress in cells. The DPPH assay showed that it scavenges free radicals effectively, contributing to its potential as a therapeutic agent.

Assay Type IC50 (μg/mL) Activity
DPPH37.23 ± 3.76Moderate antioxidant activity

The biological activity of this compound is attributed to several mechanisms:

  • Tyrosine Kinase Inhibition : The compound interacts with specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antioxidant Defense : By scavenging reactive oxygen species (ROS), it protects normal cells from oxidative damage.

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A study reported that treatment with the compound resulted in a significant decrease in cell viability in A549 cells after 24 hours.
    "The results indicated that this compound effectively inhibited growth in a dose-dependent manner" .
  • Molecular Docking Studies : In silico analyses showed strong binding affinity to tyrosine kinase receptors, suggesting a targeted mechanism for its anticancer effects.

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